molecular formula C24H29ClO7 B12312405 Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Cat. No.: B12312405
M. Wt: 464.9 g/mol
InChI Key: UJMSHOQZQCLVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate: is a synthetic compound known for its application in pharmaceutical research and development. It is also referred to as 11-Keto Loteprednol etabonate . This compound is primarily used in the impurity profiling of Loteprednol, a corticosteroid used to treat inflammation and allergic reactions in the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent quality control measures to monitor and control impurity levels as per ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .

Scientific Research Applications

Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate involves its interaction with specific molecular targets in the body. It acts as an impurity marker in Loteprednol formulations, helping to monitor and control the levels of impurities during production. The molecular pathways involved include the binding to specific receptors and enzymes that facilitate its detection and quantification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate is unique due to its specific application in impurity profiling of Loteprednol. Its structure allows for precise detection and quantification of impurities, making it an essential tool in pharmaceutical quality control .

Properties

Molecular Formula

C24H29ClO7

Molecular Weight

464.9 g/mol

IUPAC Name

chloromethyl 17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3

InChI Key

UJMSHOQZQCLVEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl

Origin of Product

United States

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